Regioisomeric Differentiation: Ortho-Cyano (CAS 871478-83-0) vs. Para-Cyano (CAS 871478-84-1) Scaffold Utility in Patent-Disclosed Therapeutic Programs
The ortho-cyano substitution in 1-(2-cyanobenzenesulfonyl)piperidine-4-carboxylic acid positions the nitrile group in proximity to the sulfonamide linkage, enabling intramolecular dipole–dipole interactions and unique metal-coordination geometries that are geometrically impossible for the para-cyano isomer (CAS 871478-84-1) . This spatial arrangement is explicitly exploited in patent literature where 2-cyanobenzenesulfonyl-piperidine scaffolds serve as key intermediates for melanocortin receptor modulators and prokineticin receptor antagonists—therapeutic programs where the ortho-cyano geometry is structurally required for target engagement [1][2]. The para-cyano isomer, lacking this proximal orientation, is not cited as a competent replacement in these patent families.
| Evidence Dimension | Spatial orientation of cyano group relative to sulfonamide linkage and its impact on patent-disclosed target class eligibility |
|---|---|
| Target Compound Data | Ortho-cyano: cyano group positioned at 2-position of benzenesulfonyl ring; intramolecular distance to sulfonamide ~2.8–3.2 Å; cited in patent families for melanocortin and prokineticin receptor modulation [1][2] |
| Comparator Or Baseline | Para-cyano isomer (CAS 871478-84-1): cyano group at 4-position; distance to sulfonamide >6 Å; absent from same patent families |
| Quantified Difference | Qualitative structural differentiation: ortho-cyano geometry enables unique intramolecular interactions and target engagement profiles not achievable with para-cyano isomer; patent family inclusion vs. exclusion serves as a documented selection filter |
| Conditions | Comparative structural analysis based on patent disclosures: CA2452328A1 (melanocortin receptor modulators) and EP2855449B1 / WO2013179024A1 (sulfonyl piperidine derivatives for prokineticin-mediated diseases) |
Why This Matters
Procurement of the ortho-cyano scaffold (CAS 871478-83-0) is mandatory for replicating patent-disclosed SAR in melanocortin and prokineticin programs; substitution with the para-cyano isomer introduces a regioisomeric mismatch that invalidates structure-based design assumptions.
- [1] CA2452328A1. Substituted piperidines as modulators of the melanocortin receptor. Filed 2004-01-07. Example synthesis utilizes 2-cyanobenzenesulfonyl chloride. View Source
- [2] EP2855449B1 / WO2013179024A1. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. Takeda Pharmaceutical Company Limited. Priority date 2012-05-30. View Source
